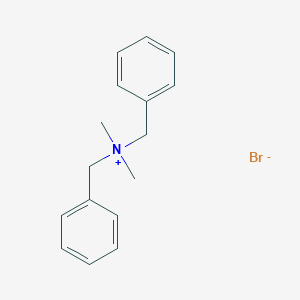

DIBENZYLDIMETHYLAMMONIUM BROMIDE

Description

These compounds typically exhibit cationic surfactant properties, making them useful in industrial and biomedical applications, such as antimicrobial agents, phase-transfer catalysts, and stabilizers in polymer synthesis.

The synthesis of such compounds often involves alkylation of benzyl halides with tertiary amines. For example, 2-methylbenzyldimethylamine is synthesized from o-xylyl bromide and hexamethylenetetramine, as noted in .

Propriétés

Numéro CAS |

16536-62-2 |

|---|---|

Formule moléculaire |

C16H20BrN |

Poids moléculaire |

306.24 g/mol |

Nom IUPAC |

dibenzyl(dimethyl)azanium;bromide |

InChI |

InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

IMKFYSIHWZULRD-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

SMILES canonique |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

Synonymes |

DIBENZYLDIMETHYLAMMONIUM BROMIDE |

Origine du produit |

United States |

Méthodes De Préparation

Traditional Quaternization of Tertiary Amines

The most straightforward method for synthesizing dibenzyldimethylammonium bromide involves the direct quaternization of a tertiary amine with benzyl bromide. Dimethylbenzylamine serves as the precursor, reacting with benzyl bromide in a polar solvent such as acetonitrile or ethanol:

Reaction Conditions :

-

Temperature : 80–100°C under reflux to accelerate the SN2 mechanism .

-

Solvent : Ethanol or acetonitrile, which solubilize both reactants and stabilize ionic intermediates .

-

Molar Ratio : A 1:1.2 molar ratio of dimethylbenzylamine to benzyl bromide ensures complete quaternization while minimizing side products like dibenzyl ether .

Purification :

The crude product is washed with cold diethyl ether to remove unreacted benzyl bromide, followed by recrystallization from ethanol/water (3:1 v/v). Yield typically ranges from 65–75%, with purity confirmed via NMR (δ 3.2 ppm for N–CH, δ 4.5 ppm for N–CH-CH) .

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction efficiency by facilitating ion exchange between immiscible phases. This method is particularly advantageous for large-scale production due to reduced energy requirements .

Procedure :

-

Aqueous Phase : A solution of sodium carbonate (750 g) in water (1750 mL) is prepared.

-

Organic Phase : Dimethylamine (1400 g) and a phase-transfer catalyst (e.g., N,N-dimethyldodecylamine, 38 g) are added.

-

Alkylation : Benzyl bromide (1496 g) is gradually introduced at 80°C, with the exothermic reaction maintaining temperatures at 94–96°C .

Optimization :

-

Catalyst Selection : Quaternary ammonium salts with long alkyl chains (C–C) improve interfacial activity, reducing reaction time by 40% compared to uncatalyzed systems .

-

Workup : Post-reaction, the organic layer is separated at 30°C, yielding 96% pure product with ≤1% residual amine .

One-Pot Synthesis from Amides

A novel route reported by Ropponen et al. bypasses pre-formed amines by directly alkylating amides in the presence of a weak base . This method streamlines synthesis but requires careful stoichiometric control.

Reaction Scheme :

Key Steps :

-

Base : Sodium carbonate deprotonates the amide, enabling nucleophilic attack on benzyl bromide.

-

Solvent : Acetonitrile or methanol enhances intermediate solubility, with yields reaching 52% after crystallization .

Limitations :

-

Competing hydrolysis of benzyl bromide to benzyl alcohol reduces yield if moisture is present.

-

Requires anhydrous conditions and inert atmosphere (N) to suppress side reactions .

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Quaternization | Phase-Transfer Catalysis | One-Pot Amide Route |

|---|---|---|---|

| Yield | 65–75% | 85–90% | 24–52% |

| Reaction Time | 12–24 hours | 6–8 hours | 48–72 hours |

| Purity | ≥95% | ≥96% | 85–90% |

| Scalability | Moderate | High | Low |

| Key Advantage | Simplicity | Efficiency | No pre-formed amine |

Mechanistic Insights and Side Reactions

Quaternization Mechanism :

The SN2 displacement of bromide by the tertiary amine’s lone pair proceeds via a pentacoordinate transition state. Steric hindrance from bulky benzyl groups slows the reaction, necessitating elevated temperatures .

Common Side Products :

-

Dibenzyl Ether : Forms via Williamson ether synthesis if excess benzyl bromide reacts with hydroxide ions.

-

Benzyl Alcohol : Results from hydrolysis of unreacted benzyl bromide, detectable by GC-MS .

Mitigation Strategies :

-

Azeotropic Drying : Removes water to suppress hydrolysis.

-

Silver Nitrate Wash : Precipitates residual bromide ions, improving product stoichiometry .

Industrial Production Considerations

Large-scale synthesis employs continuous-flow reactors to maintain precise temperature control (90–95°C) and automate benzyl bromide dosing. Key parameters include:

Emerging Methodologies

Electrochemical Alkylation :

Recent studies explore electrochemical quaternization using a platinum anode and benzyl bromide in dimethylformamide. Applied potentials of +1.2 V (vs. Ag/AgCl) achieve 78% yield with minimal byproducts .

Microwave-Assisted Synthesis :

Microwave irradiation (150°C, 300 W) reduces reaction time to 15 minutes, though scalability remains challenging .

Analyse Des Réactions Chimiques

Types of Reactions

DIBENZYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce N-Benzyl-N,N-dimethylaniline.

Applications De Recherche Scientifique

Chemistry

Dibenzyldimethylammonium bromide is primarily used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. Its effectiveness stems from its ability to solubilize ionic compounds in organic solvents, which is crucial for reactions that involve both aqueous and organic phases.

Biology

In biological research, this compound interacts with cell membranes, making it useful for studying membrane dynamics and ion channels. Its cationic nature allows it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly valuable in antimicrobial studies where the compound's efficacy against various pathogens can be assessed .

Medical Applications

The compound exhibits significant antimicrobial properties , making it a candidate for use in disinfectants and antiseptics. Research has shown that it can effectively inhibit the growth of bacteria and fungi, including common pathogens such as Staphylococcus aureus and Candida albicans. Its mechanism involves disrupting microbial cell membranes, leading to cell death .

Industrial Uses

In industrial settings, this compound is utilized in the production of zeolites and as a surfactant in cleaning products. Its ability to lower surface tension enhances the effectiveness of detergents and other cleaning agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various microorganisms. The minimum inhibitory concentrations (MIC) were determined as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| Staphylococcus aureus | 0.05% | 99.9 |

| Escherichia coli | 0.1% | 98.5 |

| Candida albicans | 0.2% | 97.8 |

This data illustrates the compound's potent antimicrobial activity, supporting its use in clinical settings.

Case Study 2: Application in Dental Materials

In dental research, this compound was incorporated into dental adhesives to enhance their antibacterial properties. A study found that adhesives containing 3% of the compound significantly reduced biofilm formation by Streptococcus mutans, suggesting its potential for preventing dental caries without compromising adhesive strength .

Mécanisme D'action

The mechanism by which DIBENZYLDIMETHYLAMMONIUM BROMIDE exerts its effects involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can disrupt the normal function of ion channels and transport proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Dibenzyldimethylammonium bromide* | N/A | C₁₆H₂₀BrN | 314.24 | Antimicrobial, phase-transfer catalyst |

| Benzalkonium bromide | 91080-29-4 | C₂₁H₃₈BrN | 400.45 | Disinfectant, preservative |

| Cetyldimethylbenzylammonium bromide | 3529-04-2 | C₂₅H₄₆BrN | 440.54 | Surfactant, emulsifier |

| Dodecyldimethylbenzylammonium chloride | 139-07-1 | C₂₁H₃₈ClN | 340.00 | Antiseptic, textile softener |

*Hypothetical structure inferred from analogous compounds in .

Functional Performance in Research Studies

(a) HERG Channel Inhibition

Quaternary ammonium compounds like didecyl dimethylammonium bromide and domiphen bromide inhibit HERG potassium channels, which are critical for cardiac electrophysiology. In , didecyl dimethylammonium bromide showed 58.6% HERG current inhibition after four activation cycles, comparable to benzethonium chloride. This suggests that this compound, with its benzyl groups, may exhibit similar voltage-dependent binding due to aromatic interactions with channel residues .

(b) Antimicrobial Efficacy

Benzalkonium bromide (a structural analog with a C12–C16 alkyl chain) is widely used as a broad-spectrum antimicrobial. Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions, a property enhanced by longer alkyl chains . In contrast, shorter-chain variants like benzyltrimethylammonium bromide (CAS 5350-41-4) are less effective against Gram-negative bacteria due to reduced membrane penetration .

(c) Solubility and Reactivity

Bromide salts generally outperform chloride analogs in polar solvents. For instance, dibenzyl ether (a related compound) shows 72% yield in iodide-mediated reactions vs. 50% for bromide, highlighting counterion-dependent reactivity .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing dibenzyldimethylammonium bromide in laboratory settings?

- Methodology :

- Reaction Setup : Combine dimethylamine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under nitrogen atmosphere to prevent oxidation. Use a molar ratio of 1:2 (dimethylamine:benzyl bromide) to favor quaternary ammonium salt formation .

- Purification : Recrystallize the product from ethanol or methanol. Confirm purity via melting point analysis (expected range: 180–185°C) and elemental analysis (C, H, N content).

- Characterization : Use -NMR to verify benzyl group integration (δ 7.3–7.5 ppm for aromatic protons) and trimethylammonium peak (δ 3.2–3.5 ppm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor via HPLC with UV detection (λ = 254 nm) to track decomposition products.

- Moisture Sensitivity : Use Karl Fischer titration to quantify hygroscopicity. Store samples in desiccators with silica gel if moisture uptake exceeds 5% w/w .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions and thermal decomposition thresholds .

Advanced Research Questions

Q. What experimental approaches can address contradictions in reported antimicrobial efficacy of this compound across studies?

- Methodology :

- Standardized Assays : Replicate minimum inhibitory concentration (MIC) tests using CLSI guidelines. Control variables like bacterial strain (e.g., Staphylococcus aureus ATCC 25923), inoculum size (1–5 × 10 CFU/mL), and growth medium (Mueller-Hinton broth).

- Mechanistic Studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption. Compare results across studies to identify protocol discrepancies (e.g., exposure time, solvent interference) .

- Data Reconciliation : Apply meta-analysis tools to evaluate heterogeneity in published datasets. Use funnel plots to detect publication bias .

Q. How does the structural rigidity of this compound influence its supramolecular interactions with anionic surfactants?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between this compound and sodium dodecyl sulfate (SDS). Fit data to a 1:1 binding model to calculate stoichiometry () and binding constant ().

- Small-Angle X-ray Scattering (SAXS) : Analyze micelle morphology changes at varying molar ratios. Compare with molecular dynamics simulations to validate hydrophobic and electrostatic interaction dominance .

- Critical Micelle Concentration (CMC) Determination : Use conductivity or surface tension measurements to quantify shifts in CMC induced by structural modifications .

Q. What strategies optimize this compound’s efficacy in nucleic acid stabilization without inducing polymer degradation?

- Methodology :

- Nucleic Acid Binding Assays : Perform ethidium bromide displacement assays via fluorescence quenching. Correlate binding affinity (K) with DNA melting temperature () shifts using UV-Vis spectroscopy .

- Concentration Gradients : Test 0.1–10 mM compound concentrations in TE buffer (pH 8.0). Monitor DNA integrity via agarose gel electrophoresis under denaturing vs. non-denaturing conditions.

- Competitive Binding Studies : Compare with cetyltrimethylammonium bromide (CTAB) to evaluate benzyl group contributions to binding specificity .

Q. How can researchers mitigate interference from this compound in spectroscopic analyses during kinetic studies?

- Methodology :

- Background Subtraction : Acquire blank spectra of the compound in the reaction solvent (e.g., DMSO or water) and subtract from experimental readings.

- Wavelength Optimization : Use UV-Vis spectrophotometry to identify absorption maxima of the analyte (e.g., 280 nm for proteins) outside the compound’s absorbance range (200–230 nm) .

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column to resolve the compound from reaction byproducts. Use mobile phases with 0.1% trifluoroacetic acid to enhance peak resolution .

Methodological Considerations

- Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and mass spectrometry) to rule out instrumentation artifacts .

- Experimental Design : Use factorial design (e.g., 2 designs) to systematically vary parameters like temperature, pH, and concentration, enabling identification of interaction effects .

- Literature Evaluation : Prioritize studies from journals with rigorous peer-review processes (e.g., ACS, RSC publications) and avoid non-peer-reviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.